

CAM833: An Orthosteric Inhibitor of RAD51 for Homologous Recombination Repair Modulation

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Compound of Interest

Compound Name: CAM833

Cat. No.: B10854971

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A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of **CAM833**, a potent and selective small-molecule inhibitor of the RAD51 recombinase. By binding directly to the orthosteric site on RAD51, **CAM833** effectively disrupts the critical interaction with BRCA2, a key mediator of homologous recombination (HR), a major DNA double-strand break repair pathway. This guide details the mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols for its characterization, and the underlying signaling pathways.

Core Quantitative Data

The following tables summarize the key quantitative parameters defining the efficacy of **CAM833** in biochemical and cellular assays.

Table 1: Biochemical Activity of **CAM833**

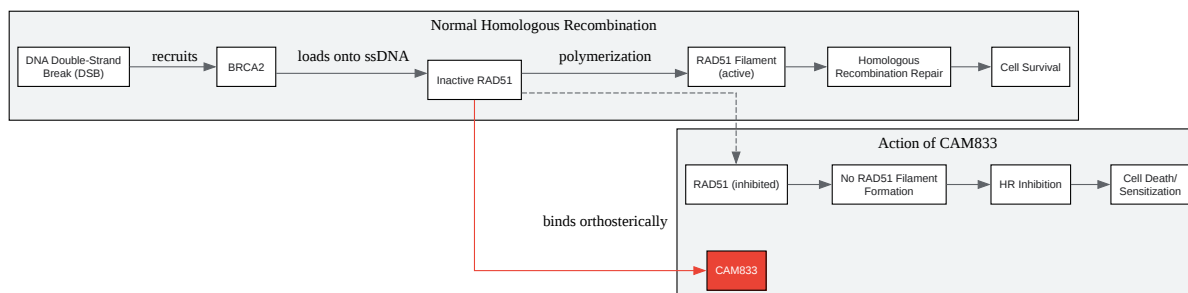
Parameter	Value	Method	Target	Notes
Kd	366 nM	Isothermal Titration Calorimetry (ITC)	ChimRAD51	Dissociation constant, a measure of binding affinity.[1] [2][3][4]
Kd	355 nM	Fluorescence Polarization (FP)	ChimRAD51	Dissociation constant, confirming high- affinity binding. [2]
IC50	6 μ M	Fluorescence Polarization (FP) Competition Assay	RAD51-BRC4 Interaction	Concentration required to inhibit 50% of the binding between RAD51 and a BRC4 peptide.

Table 2: Cellular Activity of **CAM833**

Parameter	Value	Cell Line	Conditions	Notes
GI50	38 μ M	HCT116 (colon carcinoma)	96 hours	50% growth inhibition concentration for CAM833 alone. [2]
GI50	14 μ M	HCT116 (colon carcinoma)	96 hours, combined with 3 Gy Ionizing Radiation (IR)	Demonstrates potentiation of radiation-induced cytotoxicity.[2]
RAD51 Foci Inhibition	Concentration-dependent decrease	A549 (lung carcinoma)	24 hours, post-IR	CAM833 blocks the formation of nuclear RAD51 foci, a hallmark of active HR.[2]
Synergy	Potentiates growth suppression	BRCA2 wild-type cells	96 hours, combined with PARP1 inhibitors	Highlights the potential for combination therapy in cancers proficient in HR. [2][5]

Mechanism of Action and Signaling Pathway

CAM833 functions as an orthosteric inhibitor, directly competing with the BRC repeats of BRCA2 for binding to RAD51.[6] This prevents the loading of RAD51 onto single-stranded DNA (ssDNA) at the site of DNA double-strand breaks, a critical step in the initiation of homologous recombination. The inhibition of RAD51 filament formation ultimately leads to a deficient DNA damage response, sensitizing cancer cells to DNA damaging agents.[3][4][6]

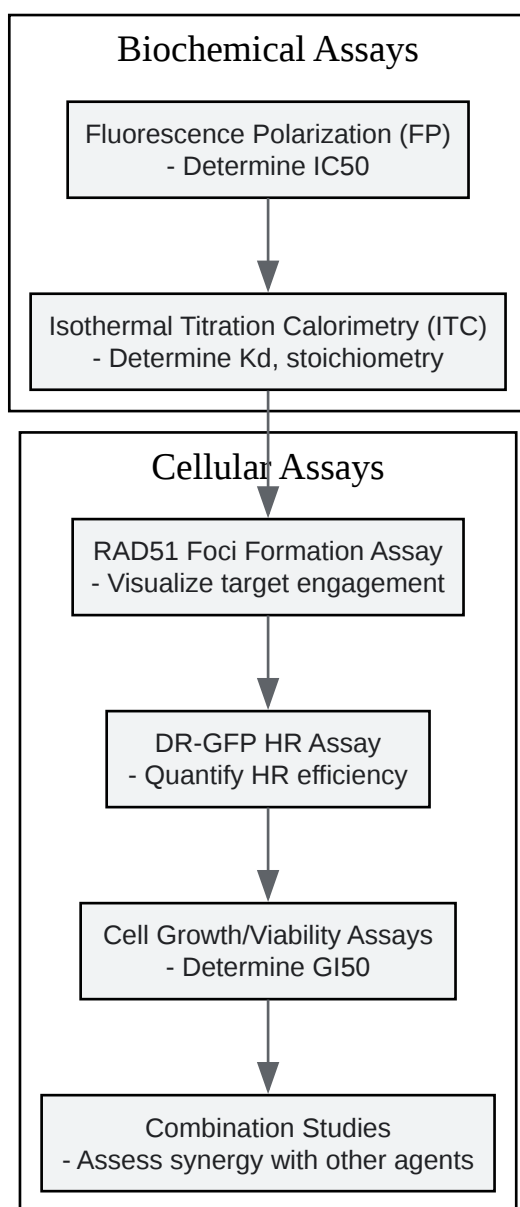


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Caption: Mechanism of **CAM833** in inhibiting RAD51-mediated homologous recombination.

Experimental Workflows and Protocols

The characterization of **CAM833** involves a series of biochemical and cell-based assays to determine its binding affinity, inhibitory potency, and cellular effects.



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References

- 1. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death – Hyvönen Group @ Biochemistry, Cambridge [hyvonen.bioc.cam.ac.uk]
- 5. Targeting RAD51-Mediated Homologous Recombination as a Treatment for Advanced Solid and Hematologic Malignancies: Opportunities and Challenges Ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
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